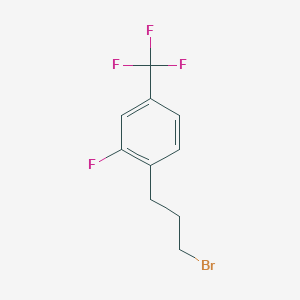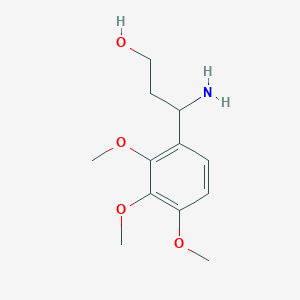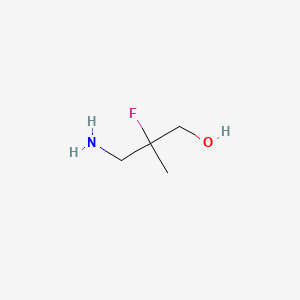
3-Amino-2-fluoro-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-fluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H10FNO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also includes a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-2-methylpropan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the compound can be synthesized through a multi-step process starting from readily available precursors such as 2-fluoro-2-methylpropane. This process may include steps such as halogenation, amination, and purification to obtain the final product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-fluoro-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products depend on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
3-Amino-2-fluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which 3-Amino-2-fluoro-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the fluorine atom.
2-Fluoro-2-methyl-1-propanol: Similar structure but lacks the amino group.
3-Amino-2-methylpropan-1-ol: Similar structure but lacks the fluorine atom.
Uniqueness
3-Amino-2-fluoro-2-methylpropan-1-ol is unique due to the presence of both an amino group and a fluorine atom on the same carbon chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules and materials.
Propiedades
Fórmula molecular |
C4H10FNO |
|---|---|
Peso molecular |
107.13 g/mol |
Nombre IUPAC |
3-amino-2-fluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H10FNO/c1-4(5,2-6)3-7/h7H,2-3,6H2,1H3 |
Clave InChI |
WGOOIRAYYQVQFX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
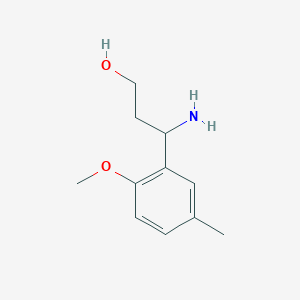
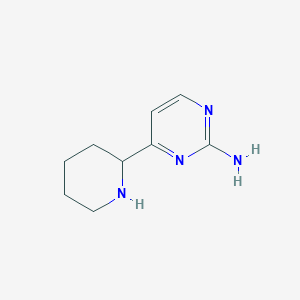
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)


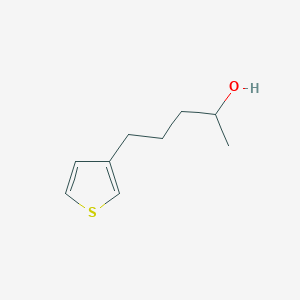
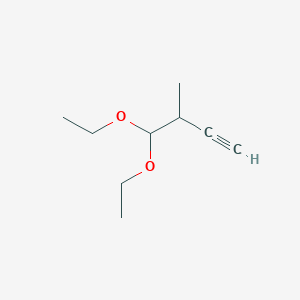
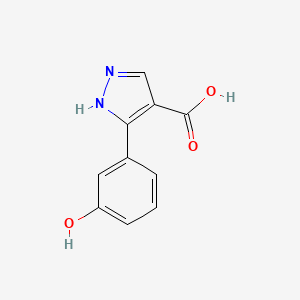

aminehydrochloride](/img/structure/B15322408.png)
